molecular formula C15H19NO2S B5633705 6,7-Dimethoxyspiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-thione

6,7-Dimethoxyspiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-thione

Cat. No.: B5633705
M. Wt: 277.4 g/mol
InChI Key: YSGDHIIQUUQLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxyspiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-thione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of methoxy groups at positions 6 and 7, along with the spiro connection, imparts distinct chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxyspiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-thione typically involves multiple steps. One common method starts with the reaction of ethyl 6,7-dimethoxy-3H-spiro[isoquinoline-1,4’-cyclopentane]-1-carboxylate with ammonia and isopropylamine. This reaction produces dihydroisoquinoline carboxamides, which are then reduced using sodium borohydride (NaBH4) to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of strong inorganic acids, such as polyphosphoric acid or phosphorus oxychloride, to catalyze the cyclization of starting materials. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyspiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further modified for specific applications .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyspiro[2,4-dihydroisoquinoline-3,1’-cyclopentane]-1-thione involves its interaction with various molecular targets. It has been shown to modulate calcium currents by affecting muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors. This modulation can lead to changes in muscle contractility and neuronal activity .

Properties

IUPAC Name

6,7-dimethoxyspiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-17-12-7-10-9-15(5-3-4-6-15)16-14(19)11(10)8-13(12)18-2/h7-8H,3-6,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGDHIIQUUQLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC3(CCCC3)NC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325496
Record name 6,7-dimethoxyspiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332358-92-6
Record name 6,7-dimethoxyspiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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